molecular formula C20H20ClN3O2S B11446695 2-(5-chlorothiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

2-(5-chlorothiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B11446695
M. Wt: 401.9 g/mol
InChI Key: YQQBSNKQYWIJNG-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a morpholine moiety, and a chlorothiophene group

Preparation Methods

The synthesis of 2-(5-chlorothiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

    Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the chlorothiophene group: This step may involve the halogenation of thiophene followed by coupling reactions to attach the chlorothiophene moiety to the quinoline core.

    Attachment of the morpholine moiety: This can be done through nucleophilic substitution reactions, where the morpholine group is introduced to the quinoline derivative.

    Final coupling: The final step involves the coupling of the intermediate compounds to form the desired product, this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(5-chlorothiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or thiophene rings are replaced by other substituents.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(5-chlorothiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(5-chlorothiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline core structure and may have similar chemical properties and applications.

    Morpholine-containing compounds: These compounds contain the morpholine moiety and may exhibit similar biological activities.

    Chlorothiophene derivatives: These compounds contain the chlorothiophene group and may have similar chemical reactivity.

Properties

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.9 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide

InChI

InChI=1S/C20H20ClN3O2S/c21-19-6-5-18(27-19)17-13-15(14-3-1-2-4-16(14)23-17)20(25)22-7-8-24-9-11-26-12-10-24/h1-6,13H,7-12H2,(H,22,25)

InChI Key

YQQBSNKQYWIJNG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl

Origin of Product

United States

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